Product packaging for H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH(Cat. No.:)

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH

Cat. No.: B10849100
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-VERNRBRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is a synthetic tetrapeptide that functions as a highly potent and selective antagonist for the delta-opioid receptor (δ-OR). This analog was developed from the TIPP (H-Tyr-Tic-Phe-Phe-OH) opioid peptide scaffold through strategic substitutions with 2',6'-dimethyltyrosine (Dmt) and the unnatural amino acid (2S,3S)-beta-methyl-cyclohexylalanine (beta-MeCha), which profoundly enhance its pharmacological profile . In radioligand binding assays, this compound exhibits subnanomolar affinity for the δ-opioid receptor (K i δ = 0.48 ± 0.05 nM) and exceptional selectivity over the mu-opioid receptor (μ-OR), with a selectivity ratio (K i μ / K i δ) of 2800 . Its potent δ-antagonist activity is confirmed in functional bioassays, such as the mouse vas deferens (MVD) preparation, where it demonstrates a Ke value of 0.241 nM . The specific stereochemical configuration of the beta-methyl group on the Cha residue is critical, as the (2S,3S) isomer confers pure δ-antagonist properties, whereas other epimers can exhibit mixed μ-agonist/δ-antagonist profiles . This compound represents a valuable pharmacological tool for exploring delta-opioid receptor function and its role in various physiological processes. It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N4O6 B10849100 H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36-/m0/s1

InChI Key

GWHRSTGESQKJIQ-VERNRBRGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of H Dmt Tic 2s,3s Beta Mecha Phe Oh and Analogues

General Peptide Synthesis Approaches for H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH Construction

The construction of this compound and its analogues is primarily achieved through solid-phase peptide synthesis (SPPS). nih.govnih.govgyrosproteintechnologies.com This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. gyrosproteintechnologies.comsigmaaldrich.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the N-terminal amino group of the amino acids. nih.gov

The general cycle of SPPS for this class of peptides includes:

Resin Loading: The C-terminal amino acid, Phenylalanine (Phe), is attached to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. nih.govnih.gov

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Coupling: The next amino acid in the sequence (in this case, beta-MeCha), with its N-terminus protected by Fmoc and its side chain protected if necessary, is activated and coupled to the deprotected N-terminus of the resin-bound amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. gyrosproteintechnologies.com

Repeat Cycle: This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid (Tic and Dmt) until the full peptide sequence is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. sigmaaldrich.comnih.gov

Purification and Characterization: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC. sigmaaldrich.comyoutube.com

Targeted Amino Acid Substitutions and Derivatizations

The specific biological activity of this compound is highly dependent on its constituent amino acids. Researchers have systematically modified each position to understand their roles and to develop new analogues with altered properties.

Introduction of Dmt (2',6'-dimethyltyrosine) and beta-MeCha (beta-methyl-cyclohexylalanine) Residues

The incorporation of the unnatural amino acids Dmt and beta-MeCha is a key feature of this class of opioid peptides. nih.govnih.gov

Dmt (2',6'-dimethyltyrosine): The substitution of the N-terminal Tyrosine (Tyr) with Dmt has been a pivotal strategy in opioid peptide research. nih.govunivie.ac.at The two methyl groups on the aromatic ring of Dmt restrict its rotation, which can lock the peptide into a conformation that is favorable for high-affinity receptor binding. nih.gov This modification often leads to a significant increase in both receptor affinity and biological potency. nih.gov The combination of Dmt with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) forms a pharmacophore that has been instrumental in developing potent delta-opioid receptor antagonists. nih.govunivie.ac.at

beta-MeCha (beta-methyl-cyclohexylalanine): The introduction of beta-MeCha, another unnatural amino acid, in the third position of the peptide sequence, further refines the pharmacological profile. nih.gov The beta-methyl group adds a new stereocenter, and its configuration significantly influences the peptide's activity.

Generation of Epimeric Peptides, e.g., H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH

The synthesis of epimers, which are stereoisomers that differ in configuration at only one stereocenter, is a powerful tool for probing the stereochemical requirements of receptor-ligand interactions. In the case of H-Dmt-Tic-beta-MeCha-Phe-OH, the beta-carbon of the beta-MeCha residue is a key chiral center.

By synthesizing both the (2S,3S) and the (2S,3R) diastereomers of beta-MeCha and incorporating them into the peptide sequence, researchers have demonstrated a dramatic shift in pharmacological activity. While this compound is a highly selective delta-opioid receptor antagonist, its epimer, H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH, exhibits a mixed partial mu-agonist/delta-antagonist profile. nih.gov This highlights the critical role of the specific three-dimensional arrangement of the beta-methyl group in determining receptor selectivity and functional activity.

CompoundConfiguration of beta-MeChaPrimary Activity
H-Dmt-Tic-beta-MeCha-Phe-OH(2S,3S)Selective delta-opioid antagonist nih.gov
H-Dmt-Tic-beta-MeCha-Phe-OH(2S,3R)Mixed mu-agonist/delta-antagonist nih.gov

C-terminal Amidation and its Influence on Chemical Properties

Modification of the C-terminus of opioid peptides, such as by amidation, can have a profound impact on their chemical properties and biological activity. nih.gov Replacing the C-terminal carboxylic acid with an amide group neutralizes the negative charge, which can lead to several effects:

Enhanced Receptor Affinity: The change in charge and hydrophobicity at the C-terminus can alter the peptide's interaction with the opioid receptor binding pocket, sometimes leading to higher affinity. nih.gov

Increased Enzymatic Stability: The C-terminal amide bond is often more resistant to cleavage by carboxypeptidases compared to the free carboxylic acid, thus increasing the peptide's stability against enzymatic degradation. nih.gov

Alteration of Pharmacological Profile: As seen with analogues of H-Dmt-Tic-beta-MeCha-Phe-OH, C-terminal amidation can influence the functional activity, contributing to shifts between agonist and antagonist properties. nih.gov For instance, the amidated version of H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH was also found to be a mixed partial mu-agonist/delta-antagonist. nih.gov

Methodologies for Radiolabeling and Tracers Development (e.g., for PET imaging research)

The development of radiolabeled analogues of this compound is crucial for in vivo studies, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov PET allows for the visualization and quantification of the distribution of opioid receptors in the brain and peripheral tissues. nih.govmdpi.com

The general strategy for radiolabeling these peptides involves the introduction of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), into the molecule. A common approach for ¹⁸F-labeling involves a multi-step process:

Synthesis of a Prosthetic Group: A small molecule, known as a prosthetic group or synthon, is first radiolabeled with ¹⁸F. A widely used prosthetic group is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.gov

Precursor Peptide Synthesis: A precursor peptide is synthesized, which includes a suitable functional group for conjugation with the radiolabeled prosthetic group. This often involves incorporating an amino acid with a reactive side chain, such as Lysine (Lys), into the peptide sequence. nih.gov

Conjugation Reaction: The radiolabeled prosthetic group (e.g., [¹⁸F]SFB) is then reacted with the precursor peptide. The succinimidyl ester of [¹⁸F]SFB reacts with the primary amine on the side chain of the Lysine residue to form a stable amide bond. nih.gov

Deprotection and Purification: Any remaining protecting groups on the peptide are removed, and the final radiolabeled peptide is purified using RP-HPLC to ensure high radiochemical purity. nih.gov

For example, a derivative of the Dmt-Tic pharmacophore was successfully radiolabeled with ¹⁸F for PET imaging studies of delta-opioid receptors. nih.gov This involved coupling [¹⁸F]SFB to a precursor peptide, Boc-Dmt-Tic-ε-Lys(Z)-OH, followed by deprotection. nih.gov The resulting radiotracer demonstrated specific binding to delta-opioid receptors. nih.gov

RadionuclideHalf-lifeCommon Labeling StrategyExample Application
Fluorine-18 (¹⁸F)~110 minutesAcylation with prosthetic groups like [¹⁸F]SFBPET imaging of delta-opioid receptors nih.gov
Carbon-11 (¹¹C)~20 minutesMethylation with [¹¹C]CH₃I or [¹¹C]CH₃OTfPotentially for labeling specific sites on the peptide

Compound Name Table

Abbreviation/NameFull Name
This compoundH-2',6'-dimethyltyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-(2S,3S)-beta-methyl-cyclohexylalanine-Phenylalanine-OH
Dmt2',6'-dimethyltyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
beta-MeChabeta-methyl-cyclohexylalanine
PhePhenylalanine
TyrTyrosine
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OHH-2',6'-dimethyltyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-(2S,3R)-beta-methyl-cyclohexylalanine-Phenylalanine-OH
[¹⁸F]SFBN-succinimidyl-4-[¹⁸F]fluorobenzoate
Boc-Dmt-Tic-ε-Lys(Z)-OHtert-butyloxycarbonyl-2',6'-dimethyltyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-ε-(benzyloxycarbonyl)Lysine-OH
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
DCCN,N'-dicyclohexylcarbodiimide
TFATrifluoroacetic acid
Fmoc9-fluorenylmethyloxycarbonyl
DMFDimethylformamide

Opioid Receptor Interaction Profiling of H Dmt Tic 2s,3s Beta Mecha Phe Oh

Receptor Binding Affinity and Selectivity Studies

The affinity of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH for the three classical opioid receptors—delta (δ), mu (μ), and kappa (κ)—has been determined through competitive radioligand binding assays. These studies are crucial for understanding the compound's selectivity and its potential as a pharmacological tool.

Assessment of Delta (δ) Opioid Receptor Affinity (K_iδ)

This compound exhibits a high affinity for the δ-opioid receptor. In radioligand binding assays, it has demonstrated a K_i value of 0.48 ± 0.05 nM nih.gov. The K_i value, or inhibition constant, indicates the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower K_i value signifies a higher binding affinity. This sub-nanomolar affinity underscores the potent interaction of the compound with the δ-opioid receptor.

Evaluation of Mu (μ) Opioid Receptor Affinity (K_iμ) and Kappa (κ) Opioid Receptor Affinity

Determination of Receptor Selectivity Ratios (e.g., K_iμ/K_iδ)

The selectivity of this compound for the δ-opioid receptor over the μ-opioid receptor is a key characteristic. The receptor selectivity ratio, calculated as K_iμ/K_iδ, is a quantitative measure of this preference. For this compound, the selectivity ratio is 2800, indicating that it is 2800-fold more selective for the δ-opioid receptor than for the μ-opioid receptor nih.gov. This high degree of selectivity makes it a valuable tool for studying the specific functions of the δ-opioid system.

Competitive Radioligand Binding Assays in Receptor Membrane Preparations

The binding affinities of this compound were determined using competitive radioligand binding assays. These assays involve the use of receptor membrane preparations, typically from rat brain tissue, which contains a high density of opioid receptors. In these experiments, a radiolabeled ligand with known affinity for the opioid receptors is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptors is measured, allowing for the calculation of its inhibition constant (K_i). This technique is a standard and reliable method for characterizing the binding properties of new chemical entities.

Functional Characterization in Isolated Tissue Bioassays

Beyond determining its binding affinity, the functional activity of this compound as either an agonist (activator) or antagonist (blocker) of the opioid receptors has been assessed in isolated tissue bioassays.

Agonist/Antagonist Properties in Guinea Pig Ileum (GPI) Assay

The guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparation is a classic pharmacological tool used to assess the activity of opioids, primarily at the μ-opioid receptor (MOR). Agonists at the MOR inhibit the electrically stimulated contractions of the ileum tissue.

The pharmacological evaluation of this compound and its related analogs has revealed that stereochemistry plays a crucial role in determining the functional activity at the μ-opioid receptor. The epimeric version of the compound, H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH, demonstrated activity as a mixed partial μ-agonist/δ-antagonist in the GPI and mouse vas deferens (MVD) assays acs.orgresearchgate.net.

In contrast, this compound is characterized as a highly selective δ-opioid receptor (DOR) antagonist. researchgate.netacs.org Its high selectivity for the DOR (with a selectivity ratio Kᵢμ/Kᵢδ of 2800) suggests it has a significantly lower affinity for the MOR. acs.org While specific antagonist potency values (like pA₂ or Kₑ) in the GPI assay are not explicitly reported for this compound, its profile as a potent and selective delta-antagonist implies a lack of significant μ-agonist activity in this assay. acs.org The introduction of the Dmt-Tic pharmacophore is known to produce potent delta-opioid receptor antagonists. nih.gov

Assessment of Signal Transduction Properties and G Protein Coupling via [³⁵S]GTPγS Binding Assays

The [³⁵S]guanosine-5'-O-(3-thiotriphosphate), or [³⁵S]GTPγS, binding assay is a functional biochemical method used to measure the activation of G proteins following the stimulation of a G protein-coupled receptor (GPCR), such as the opioid receptors. nih.gov Agonist binding to the receptor promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS) on the α-subunit of the G protein, initiating a downstream signaling cascade. nih.gov This assay allows for the direct measurement of a ligand's ability to activate the receptor and can determine its efficacy as a full agonist, partial agonist, or its potency as an antagonist. nih.gov

Specific [³⁵S]GTPγS binding assay data for this compound are not available in the reviewed literature. However, based on its established pharmacological profile as a potent and selective δ-opioid antagonist, its expected behavior in such an assay can be predicted.

As an antagonist , this compound would not be expected to stimulate [³⁵S]GTPγS binding on its own.

It would be expected to competitively inhibit the stimulation of [³⁵S]GTPγS binding that is induced by a known δ-opioid agonist, such as [D-Pen²,D-Pen⁵]enkephalin (DPDPE) or deltorphin II.

The potency of its antagonist activity in this assay would be determined by its ability to shift the concentration-response curve of the delta-agonist to the right.

This assay would be a critical tool to confirm its lack of intrinsic efficacy (agonist activity) at the delta receptor and to quantify its antagonist potency at the level of G protein activation.

Comparative Analysis with Related Opioid Ligands

The pharmacological properties of this compound are best understood by comparing it to related compounds. These comparisons highlight the critical role of specific structural modifications in determining receptor affinity, selectivity, and functional activity. The introduction of 2',6'-dimethyltyrosine (Dmt) and β-methyl-cyclohexylalanine (β-MeCha) into the parent peptide TIPP (H-Tyr-Tic-Phe-Phe-OH) results in significant changes to its profile. acs.org

The most direct comparison is with its epimer, H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH . While the (2S,3S) isomer is a highly selective δ-antagonist, the (2S,3R) isomer is a mixed partial μ-agonist/δ-antagonist. acs.orgresearchgate.net This demonstrates that the stereochemistry of the β-methyl group on the cyclohexylalanine residue is a key determinant of the ligand's functional properties, switching the compound from a selective antagonist to a mixed-profile ligand.

Compared to **DIPP-NH₂ (H-Dmt-Tic-Phe-Phe-NH₂) **, which is a μ-agonist and δ-antagonist, this compound shows a more refined δ-antagonist profile with higher selectivity. acs.org This difference underscores the influence of both the C-terminal modification (acid vs. amide) and the substitution at position 3 (β-MeCha vs. Phe).

Furthermore, the Dmt-Tic pharmacophore itself is a foundational element. The simple dipeptide Dmt-Tic-OH is a highly potent and selective δ-opioid antagonist. nih.gov The addition of the C-terminal -β-MeCha-Phe-OH moiety in the compound of interest serves to modulate this core activity, resulting in one of the most potent δ-antagonists in this chemical series. acs.org Subtle changes at the C-terminus of the Dmt-Tic pharmacophore are known to cause dramatic shifts in activity, including the conversion of δ-antagonists into potent δ-agonists. nih.gov

The data below illustrates the structure-activity relationships within this family of peptides.

Table 1: Comparative Opioid Receptor Binding Affinities and Functional Activities

Compound Name Receptor Affinity Kᵢ (nM) Selectivity (Kᵢμ / Kᵢδ) Functional Activity (GPI & MVD Assays)

| This compound | μ: 1340 δ: 0.48 | 2800 | Selective δ-Antagonist (Kₑ = 0.241 nM in MVD) researchgate.netacs.org | | H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH | μ: 29.3 δ: 1.05 | 28 | Mixed Partial μ-Agonist / δ-Antagonist acs.orgresearchgate.net | | TIPP (H-Tyr-Tic-Phe-Phe-OH) | μ: 1680 δ: 1.20 | 1400 | Selective δ-Antagonist acs.org | | Dmt-Tic-OH | μ: 3300 δ: 0.022 | 150,000 | Selective δ-Antagonist nih.gov |

Table of Mentioned Compounds

Abbreviation/Trivial NameFull Chemical Name
This compoundH-2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(2S,3S)-β-methylcyclohexylalanyl-phenylalanine-OH
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OHH-2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(2S,3R)-β-methylcyclohexylalanyl-phenylalanine-OH
TIPPH-Tyr-Tic-Phe-Phe-OH
DIPP-NH₂H-Dmt-Tic-Phe-Phe-NH₂
Dmt-Tic-OHH-2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
DPDPE[D-Pen²,D-Pen⁵]enkephalin
Deltorphin IIH-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂
DAMGO[D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin
Naltrindole17-(Cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan

Structure Activity Relationship Sar of H Dmt Tic 2s,3s Beta Mecha Phe Oh Analogues

Role of Dmt (2',6'-dimethyltyrosine) in Receptor Potency and Selectivity

The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) at the N-terminus is a critical determinant for the high receptor affinity and selectivity of this class of opioid receptor ligands. nih.govunivie.ac.at The introduction of the Dmt-Tic pharmacophore led to the development of a significant family of potent delta-opioid receptor antagonists. nih.govunivie.ac.at The two methyl groups on the aromatic ring of the tyrosine residue play a crucial role in enhancing potency and influencing the pharmacological profile.

The Dmt residue contributes significantly to the proliferation of opioid peptides with high receptor affinity, often with Ki values of 1 nM or lower. nih.govunivie.ac.at This high affinity is a direct result of the structural modifications imparted by the dimethyl groups. Furthermore, the presence of Dmt can be considered a key factor in the "promiscuous" nature of some analogues, where it can lead to potent mu-agonism in dermorphin (B549996) and endomorphin derivatives. nih.gov

Alterations to the Dmt residue itself have profound effects on receptor interaction. For instance, changing the chirality of Dmt at the alpha-carbon significantly curtails delta receptor binding and antagonist activity. nih.gov Moreover, the replacement of the alpha-amino group of Dmt with a methyl group results in a loss of activity, highlighting the importance of this functional group for receptor recognition. nih.gov N-methylation of the Dmt residue, however, has been shown to enhance delta antagonism. nih.govnih.gov Specifically, N,N-dimethylation of Dmt-Tic analogues can maintain high delta receptor affinity while increasing antagonist potency. nih.gov

The table below summarizes the impact of modifications at the Dmt position on delta-opioid receptor binding affinity.

Compound/ModificationReceptor Affinity (Ki, nM) for delta-opioid receptorReference
H-Dmt-Tic-OH0.022 nih.gov
Change in Dmt chiralityReduced affinity nih.gov
Replacement of Dmt α-amino group with methylInactive nih.gov
N-Me-Dmt-Tic-OH0.2 nih.gov
N,N-(Me)2-Dmt-Tic-OHHigh affinity retained nih.gov

Influence of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Stereochemistry and Structural Constraints

The conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) at the second position is another cornerstone of the Dmt-Tic pharmacophore, profoundly influencing both receptor selectivity and the agonist/antagonist nature of the ligand. nih.govpnas.org The rigid structure of Tic limits the conformational freedom of the peptide backbone, which is a key strategy in designing receptor-selective ligands. pnas.org

The stereochemistry of the Tic residue is of paramount importance. Studies comparing diastereoisomers have demonstrated that mu and delta opioid receptors have distinct stereochemical requirements. pnas.org For example, in the tetrapeptide H-Tyr-Tic-Phe-Phe-NH2, the analogue with L-Tic (H-Tyr-L-Tic-Phe-Phe-NH2) exhibits considerable delta-selectivity, whereas the D-Tic containing counterpart (H-Tyr-D-Tic-Phe-Phe-NH2) is mu-selective. pnas.org This highlights how a single stereochemical change in this constrained residue can dramatically shift the receptor selectivity profile.

The combination of Dmt and Tic creates a potent pharmacophore for delta antagonism. nih.govunivie.ac.at The dipeptide H-Dmt-Tic-OH itself is an extraordinarily potent and selective delta antagonist. nih.gov The distance and relative orientation between the aromatic rings of Dmt and Tic are critical for this activity. X-ray crystallography studies have shown that the intramolecular distance between the aromatic ring centers of Dmt and Tic in potent analogues ranges from 5.1 to 6.5 Å. nih.gov

Further modifications to the Tic moiety, such as substitutions on its aromatic ring, have been explored. Incorporating large hydrophobic groups at position 7 of Tic generally does not significantly alter delta-opioid receptor binding affinities, whereas substitution at position 6 leads to a substantial decrease in affinity. capes.gov.br

CompoundReceptor SelectivityKey Structural FeatureReference
H-Tyr-L-Tic-Phe-Phe-NH2Delta-selectiveL-Tic pnas.org
H-Tyr-D-Tic-Phe-Phe-NH2Mu-selectiveD-Tic pnas.org
H-Dmt-Tic-OHPotent delta antagonistDmt-Tic pharmacophore nih.gov

Significance of (2S,3S)-beta-MeCha Stereochemistry on Receptor Profile (Agonism vs. Antagonism)

The stereochemistry of the amino acid at the third position plays a pivotal role in determining whether the compound acts as an agonist or an antagonist at the delta-opioid receptor. The inclusion of beta-methylcyclohexylalanine (beta-MeCha) with a specific stereoconfiguration, (2S,3S), is a key feature for conferring potent antagonist properties in this series of analogues.

Subtle structural changes in the C-terminal region of the Dmt-Tic pharmacophore can lead to a "metamorphosis" from a delta-opioid receptor antagonist to a delta agonist. nih.govunivie.ac.at The nature of the third amino acid residue is a primary determinant in this switch. While the Dmt-Tic dipeptide itself is a potent antagonist, the addition of certain residues can introduce agonist activity.

The principle that stereochemistry at positions beyond the initial pharmacophore dictates the agonist/antagonist character is a recurring theme in opioid peptide research. For instance, in other opioid peptide series, the substitution of a D-amino acid for an L-amino acid at certain positions can convert an agonist into an antagonist or vice versa. umn.edu This underscores the sensitivity of the opioid receptors to the precise three-dimensional arrangement of the ligand.

Contributions of Phenylalanine (Phe) Residues and C-terminal Modifications to Binding and Efficacy

The phenylalanine (Phe) residue at the fourth position and modifications at the C-terminus of the peptide are crucial for modulating receptor binding affinity, selectivity, and functional activity. nih.govnih.govpnas.org While the Dmt-Tic core establishes the foundational delta antagonist character, the subsequent residues fine-tune these properties.

C-terminal modifications have a profound impact on the pharmacological profile. A free carboxyl group (-OH) at the C-terminus is often associated with high delta-opioid receptor selectivity and potent antagonism, with reduced mu-receptor activity. pnas.org For example, H-Tyr-Tic-Phe-Phe-OH displays high delta-receptor affinity and unprecedented delta selectivity. pnas.org In contrast, C-terminal amidation can alter the selectivity profile. The amidated analogue H-Dmt-Tic-Ala-NH2, while a potent delta antagonist, shows increased affinity for mu receptors, thereby reducing its delta selectivity. nih.gov

The introduction of bulky, hydrophobic substituents at the C-terminus can enhance mu receptor affinity and even introduce mu agonist or antagonist properties to a delta-antagonist scaffold. nih.govnih.gov For instance, the addition of an adamantyl group to the C-terminus of Dmt-Tic analogues can lead to compounds with dual delta antagonist and mu agonist activity. nih.govnih.gov

CompoundC-terminal GroupPharmacological ProfileReference
H-Tyr-Tic-Phe-Phe-OH-COOHHigh delta antagonist selectivity pnas.org
H-Dmt-Tic-Ala-NH2-CONH2Potent delta antagonist, reduced delta selectivity nih.gov
H-Dmt-Tic-Ala-NH-1-adamantane-NH-adamantaneDelta antagonist with mu affinity nih.gov
N,N(CH3)2-Dmt-Tic-NH-1-adamantane-NH-adamantanePotent delta antagonist with mu agonism nih.gov

Mapping of Key Pharmacophoric Elements for Delta Opioid Receptor Antagonism

The development of potent and selective delta-opioid receptor antagonists like H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH has been guided by the establishment of a clear pharmacophore model. nih.gov This model outlines the essential structural features and their spatial arrangement required for high-affinity binding and antagonism at the delta-opioid receptor.

The core of the delta antagonist pharmacophore is the H-Dmt-Tic- dipeptide sequence. nih.govunivie.ac.at Key elements include:

The N-terminal Tyramine Moiety: The protonated amine and the phenolic hydroxyl group of the Dmt residue are critical for interaction with the receptor. The amine is thought to form a key salt bridge with an acidic residue (Asp3.32) in the receptor binding pocket. mdpi.com

The Dmt Aromatic Ring: The 2',6'-dimethyl substitution on the tyrosine ring is crucial for enhancing potency and selectivity. nih.gov

The Tic Residue: This conformationally constrained residue properly orients the N-terminal Dmt and the C-terminal part of the peptide. pnas.org The aromatic ring of Tic provides a second hydrophobic interaction point.

A Third Hydrophobic/Aromatic Group: While the Dmt-Tic dipeptide is a potent antagonist, the addition of a third hydrophobic or aromatic group, as seen with beta-MeCha and Phe, further enhances affinity and solidifies the antagonist profile. The spatial relationship between the Dmt-Tic pharmacophore and this third group is important. documentsdelivered.com

The C-terminal Carboxylate: A free C-terminal carboxyl group is a key feature for high delta selectivity and potent antagonism, minimizing mu receptor interaction. pnas.org

X-ray crystallography and molecular modeling studies have provided structural insights that support this pharmacophore model. nih.govnih.gov The crystal structure of related Dmt-Tic analogues reveals the relative orientation of the aromatic rings of Dmt and Tic, which is a critical parameter for delta antagonism. nih.gov Furthermore, the resolution of the delta-opioid receptor structure in complex with a Dmt-Tic-based antagonist has confirmed the interaction of the Dmt amine with Asp3.32 and the placement of the Tic side group within a hydrophobic pocket of the receptor. mdpi.com These structural studies have been instrumental in refining the pharmacophore model for delta-opioid receptor antagonists. nih.gov

Table of Compound Names

Abbreviation/ShorthandFull Chemical Name
This compoundH-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(2S,3S)-beta-methylcyclohexylalanyl-L-phenylalanine
Dmt2',6'-dimethyl-L-tyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
beta-MeChabeta-methylcyclohexylalanine
PhePhenylalanine
H-Dmt-Tic-OHH-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
N-Me-Dmt-Tic-OHH-N-methyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
N,N-(Me)2-Dmt-Tic-OHH-N,N-dimethyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
H-Tyr-L-Tic-Phe-Phe-NH2H-L-tyrosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-phenylalanyl-L-phenylalanine amide
H-Tyr-D-Tic-Phe-Phe-NH2H-L-tyrosyl-D-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-phenylalanyl-L-phenylalanine amide
H-Dmt-Tic-Ala-NH2H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-alanine amide
H-Dmt-Tic-Ala-NH-1-adamantaneN-(1-Adamantyl)-2-(2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-L-alaninamide
N,N(CH3)2-Dmt-Tic-NH-1-adamantaneN-(1-Adamantyl)-2-((S)-2-(dimethylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
H-Tyr-Tic-Phe-Phe-OHH-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-phenylalanyl-L-phenylalanine

Conformational Analysis and Molecular Modeling Studies of H Dmt Tic 2s,3s Beta Mecha Phe Oh

Solution-State Conformational Analysis (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can gain detailed information about the spatial arrangement of atoms and the dynamic properties of the molecule in solution.

Identification of Preferred Conformations (e.g., cis/trans Dmt-Tic Bond)

A critical conformational feature of peptides containing the Dmt-Tic motif is the potential for cis/trans isomerization of the amide bond linking the Dmt and Tic residues. Studies on related Dmt-Tic containing peptides have shown that the energy barrier for this isomerization is relatively low, leading to the presence of both cis and trans conformers in solution. The ratio of these conformers can be influenced by the solvent environment and the nature of the other amino acid residues in the peptide chain.

For the related dipeptide H-Dmt-Tic-OH, 1H NMR studies have revealed the presence of two distinct sets of signals, corresponding to the cis and trans isomers of the Dmt-Tic peptide bond. This observation suggests that H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is also likely to exist as a mixture of conformers in solution. The specific equilibrium between the cis and trans conformers for this tetrapeptide would require detailed 2D NMR experiments, such as NOESY and ROESY, to establish the through-space proximities between the protons of the Dmt and Tic residues. The crystal structure of the related peptide DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) in complex with the human delta-opioid receptor revealed a cis configuration for the Tyr-Tic amide bond, highlighting the potential biological relevance of this conformation. nih.gov

Assessment of Conformational Rigidity and Flexibility

The conformational flexibility of this compound is a key determinant of its binding affinity and selectivity. The presence of the bulky and sterically hindered Dmt and Tic residues, along with the β-methyl group on the cyclohexylalanine (Cha) residue, imposes significant constraints on the conformational freedom of the peptide backbone and side chains.

Computational Approaches for Conformational Sampling and Optimization

To complement experimental techniques like NMR, computational methods are invaluable for exploring the conformational landscape of peptides. Molecular mechanics and molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and their relative energies.

For a peptide like this compound, a systematic conformational search would typically be performed to identify low-energy structures. This can be achieved using various algorithms, such as Monte Carlo or simulated annealing. The resulting conformers are then typically minimized using a suitable force field (e.g., AMBER, CHARMM) to obtain their optimized geometries and relative energies.

MD simulations can further be employed to study the dynamic behavior of the peptide in a simulated solvent environment. These simulations can reveal the flexibility of different parts of the molecule and the timescales of conformational transitions, such as the cis/trans isomerization of the Dmt-Tic bond. Such computational studies, while not specifically reported for this exact compound in the public domain, are a standard approach to gain deeper insights into the conformational preferences that govern its biological activity.

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. This method is instrumental in understanding the molecular basis of ligand recognition and for the rational design of new, more potent, and selective drugs.

Characterization of Binding Poses within Opioid Receptor Binding Sites

Given that this compound is a highly selective delta-opioid receptor antagonist, molecular docking studies would focus on its interaction with the delta-opioid receptor. The crystal structure of the human delta-opioid receptor in complex with other ligands provides a template for these in silico experiments. nih.gov

In a typical docking protocol, the conformational ensemble of this compound, generated from NMR or computational studies, would be docked into the binding site of the delta-opioid receptor. The resulting binding poses are then scored and ranked based on their predicted binding affinity. A crucial aspect of this modeling is the consideration of the cis and trans isomers of the Dmt-Tic bond, as one of these may be preferentially selected by the receptor. As previously noted, the crystallographically observed binding mode of a related peptide showed a cis-Dmt-Tic bond. nih.gov The docking results would aim to rationalize the high delta-selectivity of the compound, likely by showing a more favorable fit and interaction profile with the delta-receptor compared to the mu- or kappa-opioid receptors.

Identification of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The analysis of the docked poses allows for the identification of key intermolecular interactions between the peptide and the receptor. These interactions are critical for the stability of the ligand-receptor complex and for determining the ligand's affinity and efficacy.

For opioid peptides, several key interactions are generally observed. The protonated N-terminal amine of the Dmt residue is expected to form a salt bridge with a conserved aspartic acid residue (Asp128 in the human delta-opioid receptor) in transmembrane helix 3 (TM3). nih.gov The aromatic rings of the Dmt and Phe residues are likely to engage in hydrophobic and aromatic stacking interactions with hydrophobic pockets within the receptor binding site. The Tic residue, with its constrained bicyclic structure, would also contribute significantly to these hydrophobic interactions. The β-methyl group on the Cha residue can further enhance hydrophobic contacts and influence the positioning of the C-terminal part of the peptide within the receptor.

Structure-Based Drug Design Implications for Opioid Receptor Modulators

The unique structural modifications within the peptide this compound have significant implications for the rational design of potent and selective opioid receptor modulators. The strategic incorporation of specific amino acid residues, namely 2',6'-dimethyltyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and the unnatural amino acid β-methyl-cyclohexylalanine (β-MeCha), contributes to its distinct pharmacological profile, particularly its high potency and selectivity as a delta (δ)-opioid receptor antagonist. nih.gov

The Dmt-Tic pharmacophore is a well-established motif for conferring δ-opioid receptor selectivity and antagonist properties. nih.govnih.gov The substitution of Tyrosine (Tyr) with Dmt at the first position is known to enhance δ-selectivity and antagonism. nih.gov This is attributed to the conformational constraints imposed by the two methyl groups on the tyrosine ring, which can influence the orientation of the peptide backbone and its interaction with the receptor binding pocket.

The introduction of the β-MeCha residue at the third position is a key modification that further refines the activity of the peptide. The stereochemistry of this residue is critical; the (2S,3S) configuration leads to a highly selective δ-antagonist, whereas the (2S,3R) epimer results in a mixed partial mu (μ)-agonist/δ-antagonist profile. nih.gov This highlights the sensitivity of the opioid receptor binding site to the three-dimensional arrangement of the ligand. Molecular modeling studies on related peptides suggest that the conformation of residues in this region directly impacts receptor interaction and functional outcome. nih.govresearchgate.net

The C-terminal carboxyl group also plays a role in the observed selectivity. In many Dmt-Tic based peptides, a free C-terminal carboxyl group tends to increase δ-selectivity by reducing affinity for the μ-opioid receptor. nih.gov

The development of this compound serves as a prime example of how systematic structural modifications can lead to compounds with highly specific pharmacological properties. These insights are invaluable for the future design of opioid receptor modulators with improved therapeutic profiles, potentially leading to the development of novel analgesics with fewer side effects or compounds for treating addiction. benthamscience.com The understanding of the structure-activity relationships within this series of peptides provides a roadmap for designing ligands that can precisely target specific opioid receptor subtypes and modulate their activity in a predictable manner.

Detailed Research Findings:

The pharmacological properties of this compound and its epimer have been determined through in vitro assays, providing concrete data on their receptor affinity and functional activity.

Table 1: Opioid Receptor Binding Affinities and Functional Activities

Compound δ-Opioid Receptor (Ki, nM) μ-Opioid Receptor (Ki, nM) Selectivity (μKi/δKi) Functional Activity (MVD Assay, Ke, nM)
This compound 0.48 ± 0.05 1344 ± 150 2800 0.241 ± 0.05 (δ-antagonist)
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH - - - Mixed partial μ-agonist/δ-antagonist

Data sourced from Tóth et al., 2007. nih.gov

The data clearly illustrates the high δ-antagonist potency of the (2S,3S) isomer, with a Ke value in the subnanomolar range and a remarkable 2800-fold selectivity for the δ-receptor over the μ-receptor. nih.gov This level of selectivity underscores the success of the structure-based design approach.

Research Applications and Pharmacological Tool Development Using H Dmt Tic 2s,3s Beta Mecha Phe Oh

Utility as a Selective Pharmacological Probe for Delta Opioid Receptor Research

The dipeptide H-Dmt-Tic-OH, a core component of the target compound, exhibits exceptional selectivity and high-affinity binding for the delta-opioid receptor, making it an invaluable tool for pharmacological research. researchgate.netnih.gov Its high affinity is demonstrated by a Kᵢ value for the δ-receptor as low as 0.022 nM, coupled with a selectivity ratio (Kᵢ μ/Kᵢ δ) of 150,000, indicating its binding preference for the delta receptor over the mu-opioid receptor (MOR). nih.gov This remarkable selectivity allows researchers to isolate and study the specific functions and signaling pathways of the DOR without the confounding effects of activating other opioid receptors. researchgate.net

The utility of the Dmt-Tic pharmacophore extends to its radiolabeled forms, which are used in binding assays to characterize receptor populations in various tissues. researchgate.net For instance, tritiated versions of Dmt-Tic derivatives have been used to label rat brain membranes, confirming a high density of binding sites and enabling detailed investigation of receptor kinetics. researchgate.net Furthermore, analogues have been developed for in vivo imaging techniques like Positron Emission Tomography (PET), which requires the synthesis of derivatives labeled with isotopes such as ¹⁸F. nih.gov These imaging agents allow for the non-invasive study of DOR distribution and occupancy in living subjects. The development of such probes is critical for understanding the role of DORs in both normal physiology and disease states. nih.gov

Table 1: Binding Affinities of H-Dmt-Tic Analogues at Opioid Receptors

Contributions to Understanding Opioid Receptor Ligand Recognition and Activation Mechanisms

The development of ligands based on the H-Dmt-Tic structure has been instrumental in elucidating the molecular mechanisms of opioid receptor binding and activation. The constrained conformation of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue is a key factor in the high DOR selectivity. nih.govnih.gov Structure-activity relationship studies on Dmt-Tic analogues have revealed that modifications to the Tic ring can significantly alter binding affinity and selectivity. For example, adding large hydrophobic groups at position 7 of the Tic ring does not substantially change DOR affinity, whereas substitutions at position 6 are detrimental to binding. nih.gov

A landmark achievement in this area was the determination of the crystal structure of the human DOR in complex with a related tetrapeptide antagonist, H-Dmt-Tic-Phe-Phe-NH₂ (DIPP-NH₂). nih.gov This provided the first high-resolution view of how a peptide ligand interacts with a G protein-coupled receptor (GPCR), revealing the specific amino acid residues in the receptor's binding pocket that engage with the ligand. nih.gov Such structural insights are invaluable for understanding the principles of molecular recognition and for the rational design of new drugs. The data helps explain why certain ligands act as antagonists (blocking the receptor) versus agonists (activating it). For instance, antagonists like Dmt-Tic analogues stabilize a conformation of the receptor that is incompatible with the binding of intracellular signaling proteins like G proteins. escholarship.orgnih.gov

Preclinical Research on Opioid Receptor Subtype Function and Interplay

In preclinical studies, highly selective antagonists like H-Dmt-Tic-OH (DTOH) are essential for dissecting the specific physiological roles of opioid receptor subtypes. nih.govnih.gov By administering a selective DOR antagonist, researchers can block the effects of DOR activation and thereby determine which physiological responses are mediated by this specific receptor. For example, DTOH has been used in vivo to antagonize the antinociceptive (pain-reducing) effects of highly selective DOR agonists. nih.gov

A significant finding from these studies is that DTOH is effective not only when injected directly into the central nervous system but also after systemic (e.g., intraperitoneal or intravenous) administration. nih.gov This indicates that the compound can cross the blood-brain barrier, making it a particularly useful tool for studying the central effects of DORs in living animal models. nih.gov This research is crucial for understanding the interplay between different opioid receptor systems, such as the mu- and delta-opioid receptors, which are both involved in pain modulation, mood, and addiction. nih.gov The ability to selectively block one receptor type allows for a clearer picture of the function of the others and how they may work together or in opposition. nih.govresearchgate.net

Development of Novel Opioid Peptidomimetics with Tailored Receptor Profiles

The Dmt-Tic pharmacophore serves as a versatile scaffold for the design of novel opioid peptidomimetics with customized receptor activity profiles. nih.govnih.gov One major strategy involves creating "bivalent" or "multi-pharmacophore" ligands by linking the Dmt-Tic antagonist structure to a pharmacophore that targets another receptor, such as a MOR agonist. nih.gov The goal is to create a single molecule with a mixed profile, for example, a MOR agonist/DOR antagonist. nih.gov

This approach has led to the development of compounds like H-Dmt-Tic-[CH₂NH]Phe-Phe-NH₂ (DIPP-NH₂[Ψ]), which combines MOR agonism with DOR antagonism. nih.gov Such molecules are of great interest because they may produce strong analgesia (via MOR activation) while mitigating some of the undesirable side effects associated with traditional opioids, such as the development of tolerance and dependence, which may be influenced by DOR activity. nih.gov Another example, UFP-505 (H-Dmt-Tic-Gly-NH-Bzl), also showed less tolerance than morphine in animal models. nih.gov The methodical combination of known pharmacophores allows for the rational design of new chemical entities with potentially improved therapeutic properties, moving beyond single-target ligands to more complex, multi-target agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. To optimize purity:

  • Use reverse-phase HPLC with C18 columns for purification .
  • Monitor reaction progress via LC-MS to detect truncated sequences.
  • Employ orthogonal deprotection steps (e.g., TFA cleavage) to minimize side reactions.
  • Ensure proper handling under inert atmospheres to avoid oxidation of sensitive residues .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 2D-NMR (COSY, NOESY) resolves stereochemistry and confirms (2S,3S)-beta-MeCha configuration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities.
  • Circular Dichroism (CD) : Assesses conformational stability in solution.
  • X-ray Crystallography : Provides atomic-level structural data for crystalline forms .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Lyophilize and store at -20°C under argon to prevent degradation. Avoid repeated freeze-thaw cycles.
  • Safety : Use PPE (gloves, lab coat, goggles) per SDS guidelines. Handle in fume hoods to minimize inhalation risks .
  • Stability Testing : Conduct accelerated degradation studies (e.g., pH, temperature variations) to establish shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's selectivity in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Use competitive binding assays (e.g., radioligand displacement) against related receptors (e.g., opioid receptors) to quantify selectivity ratios.
  • Control Groups : Include reference ligands (e.g., Dmt-Tic-OH) to benchmark activity.
  • Data Analysis : Apply nonlinear regression (e.g., Prism software) to calculate IC₅₀ values and statistical significance (p < 0.05) .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions and rationalize selectivity .

Q. What strategies are recommended for resolving contradictions in pharmacological data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets from multiple studies using standardized criteria (e.g., FAIR data principles) to identify confounding variables (e.g., buffer composition, cell lines) .
  • Reproducibility Checks : Replicate key experiments under identical conditions, documenting metadata (e.g., temperature, humidity) .
  • Controlled Variables : Isolate factors like solvent polarity or salt concentration that may influence receptor binding kinetics .

Q. How should metadata be structured to enhance the FAIRness of datasets involving this compound?

  • Methodological Answer :

  • FAIR Compliance : Include persistent identifiers (DOIs), machine-readable formats (e.g., .csv), and license information .
  • Metadata Fields :
  • Chemical Metadata : CAS number, IUPAC name, purity, synthesis protocol.
  • Experimental Metadata : Instrument parameters (e.g., NMR frequency), assay conditions (pH, temperature), and raw data repositories .
  • Templates : Use discipline-specific templates (e.g., Geochemical Society guidelines) to standardize entries .

Data Management and Reporting

Q. What steps are critical for integrating this compound’s data with existing computational models?

  • Methodological Answer :

  • Format Standardization : Save spectral data in JCAMP-DX format for NMR; use SMILES notation for structural data .
  • Interoperability : Map datasets to ontologies (e.g., ChEBI, PubChem) for cross-platform compatibility .
  • Provenance Tracking : Document data lineage (e.g., synthesis batch numbers, software versions) using tools like PROV-O .

Q. How can researchers mitigate bias when interpreting dose-response relationships for this compound?

  • Methodological Answer :

  • Blinded Analysis : Assign coding to samples to prevent observer bias during data collection .
  • Dose-Range Testing : Use logarithmic dilution series to capture full efficacy and potency curves.
  • Statistical Validation : Apply Bonferroni correction for multiple comparisons and report confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.